10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 71915 is a selective inhibitor of the atrial natriuretic peptide receptor. This compound is known for its ability to induce apoptosis and decrease insulin secretion in pancreatic beta cells . It has a molecular weight of 1727.98 and a chemical formula of C71H117F3N26O17S2 .
Métodos De Preparación
The synthesis of A 71915 involves the use of specific amino acid sequences and chemical modifications. The peptide sequence for A 71915 is RCAGGRIDRIXRC, where X represents modified amino acids such as beta-cyclohexylalanine and D-3-carboxyisoquinoline . The synthesis typically involves solid-phase peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
A 71915 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bridges between cysteine residues.
Reduction: Reduction reactions can break these disulfide bridges, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide sequence.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
A 71915 has several scientific research applications:
Chemistry: It is used as a tool to study the interactions and functions of atrial natriuretic peptide receptors.
Industry: A 71915 is used in the development of new drugs targeting atrial natriuretic peptide receptors.
Mecanismo De Acción
A 71915 exerts its effects by selectively inhibiting the atrial natriuretic peptide receptor. This inhibition leads to a decrease in cyclic guanosine monophosphate (cGMP) levels, which in turn triggers apoptosis and reduces insulin secretion in pancreatic beta cells . The molecular targets involved include the atrial natriuretic peptide receptor and downstream signaling pathways such as the cGMP pathway .
Comparación Con Compuestos Similares
A 71915 is unique in its high selectivity and potency as an atrial natriuretic peptide receptor inhibitor. Similar compounds include:
A 71915 trifluoroacetate: This compound has similar inhibitory effects on the atrial natriuretic peptide receptor but differs in its chemical structure due to the presence of trifluoroacetate.
A 71915 hydrochloride: Another variant with similar biological activity but different chemical properties due to the hydrochloride group.
These compounds share similar mechanisms of action but may vary in their pharmacokinetic properties and specific applications.
Propiedades
Fórmula molecular |
C69H117N25O16S2 |
---|---|
Peso molecular |
1617.0 g/mol |
Nombre IUPAC |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-[[1-[[1-[3-[[1-[(1-carboxy-2-sulfanylethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H117N25O16S2/c1-5-36(3)53(92-58(102)42(21-13-25-80-67(73)74)85-51(96)32-83-50(95)31-84-56(100)45(28-38-16-8-7-9-17-38)88-61(105)47(34-111)90-55(99)41(70)20-12-24-79-66(71)72)63(107)89-46(30-52(97)98)60(104)86-44(23-15-27-82-69(77)78)59(103)93-54(37(4)6-2)64(108)94-33-40-19-11-10-18-39(40)29-49(94)62(106)87-43(22-14-26-81-68(75)76)57(101)91-48(35-112)65(109)110/h10-11,18-19,36-38,41-49,53-54,111-112H,5-9,12-17,20-35,70H2,1-4H3,(H,83,95)(H,84,100)(H,85,96)(H,86,104)(H,87,106)(H,88,105)(H,89,107)(H,90,99)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H,109,110)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82) |
Clave InChI |
ROKYUKIERZGUKO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N1CC2=CC=CC=C2CC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.